molecular formula C27H34O3Si B8336500 CID 86585934

CID 86585934

Cat. No.: B8336500
M. Wt: 434.6 g/mol
InChI Key: AXCCQVINJKSPTE-UHFFFAOYSA-N
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Description

CID 86585934 (PubChem Compound Identifier 86585934) is a chemical compound whose structural and functional properties are under investigation. Structural characterization methods like GC-MS () and LC-ESI-MS () are typically employed for such compounds to confirm molecular weight, fragmentation patterns, and purity .

Properties

Molecular Formula

C27H34O3Si

Molecular Weight

434.6 g/mol

InChI

InChI=1S/C27H34O3Si/c1-19(2)23-17-21(15-16-24(23)27(6,7)30-31-26(3,4)5)12-9-20-10-13-22(14-11-20)18-25(28)29-8/h10-11,13-17,19H,18H2,1-8H3

InChI Key

AXCCQVINJKSPTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#CC2=CC=C(C=C2)CC(=O)OC)C(C)(C)O[Si]C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table compares CID 86585934 with structurally related compounds based on available evidence:

Compound CID Molecular Formula Key Functional Groups Bioactivity/Applications
This compound 86585934 Not explicitly stated Likely aromatic/heterocyclic* Under investigation
Oscillatoxin D 101283546 Not provided Polyketide-derived macrocycle Cytotoxic, marine natural product
30-Methyl-oscillatoxin D 185389 Not provided Methylated polyketide Enhanced stability vs. Oscillatoxin D
CAS 20358-06-9 2049887 C₇H₅FN₂S Fluorophenyl, thiazole Synthetic intermediate, enzyme inhibition potential

*Inferred from GC-MS and LC-ESI-MS methodologies in and .

Analytical Comparisons

  • Mass Spectrometry: this compound’s fragmentation patterns (via in-source CID in ESI-MS) may differ from oscillatoxin derivatives due to distinct backbone structures. For example, ginsenosides () show diagnostic cleavages under CID conditions, a principle applicable to this compound for structural elucidation .
  • Chromatographic Behavior : Compared to CAS 20358-06-9 (log P ~2.13, XLOGP3), this compound’s retention time in HPLC/GC-MS can be predicted to vary based on polarity and aromaticity .

Functional and Pharmacological Differences

  • This compound’s bioavailability would depend on similar physicochemical parameters .
  • Enzyme Interactions : Unlike oscillatoxin derivatives (cytotoxicity via membrane disruption), this compound may target specific enzymes (e.g., CYP1A2 inhibition observed in CAS 20358-06-9) .

Tables and Methodological Standards

Table 1: Key Analytical Techniques for this compound and Analogs

Technique Application Example from Evidence
GC-MS Purity assessment, volatile compound analysis CIEO fraction analysis
LC-ESI-MS with in-source CID Structural elucidation via fragmentation Ginsenoside differentiation
XLOGP3 Log P prediction for pharmacokinetic modeling CAS 20358-06-9

Q & A

Q. What methodologies validate the specificity of this compound in complex biological systems?

  • Use chemical proteomics (e.g., affinity-based protein profiling) to map direct binding partners .
  • Perform genetic rescue experiments (e.g., siRNA knockdown + compound treatment) to confirm target dependency .
  • Combine kinetic binding assays (SPR, ITC) with cellular activity data to establish causality .

Methodological Resources

  • Data Repositories : Deposit raw datasets in public repositories (e.g., ChEMBL, PubChem) with unique accession numbers .
  • Ethical Compliance : Use standardized forms (e.g., SI 190/2004 for clinical studies) to document approvals .
  • Literature Review Tools : Leverage Google Scholar’s citation tracking and domain-specific databases (e.g., SciFinder for chemistry) .

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